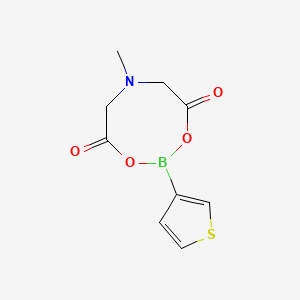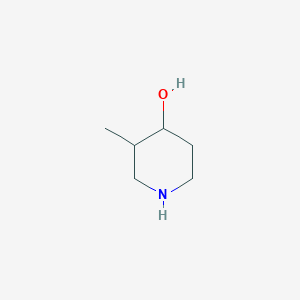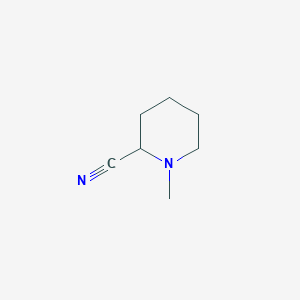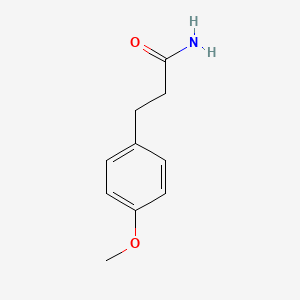
3-(4-Methoxyphenyl)propanamide
Übersicht
Beschreibung
3-(4-Methoxyphenyl)propanamide is a compound with the molecular formula C10H13NO2 . It is a derivative of a secondary amide bearing an aromatic substituent . It is used in the synthetic preparation of antimicrobial agents .
Synthesis Analysis
The synthesis of 3-(4-Methoxyphenyl)propanamide and its derivatives often involves N-acylation of some primary alkyl-, aryl-, and heterocyclic amines . The reaction of the acid chloride with N,N-dimethylpropane-1,3-diamine and the subsequent action of an ethereal solution of methyl iodide affords 3-{[(3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoyl]amino}-N,N,N-trimethylpropane-1-aminium iodide .Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propanamide can be represented by the IUPAC Standard InChI: InChI=1S/C10H13NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
3-(4-Methoxyphenyl)propanamide is used in the synthetic preparation of antimicrobial agents . The compound can undergo various reactions to form different derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, etc .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)propanamide has a molecular weight of 179.22 . It is a solid at room temperature and has a melting point of 123-125°C . The compound is slightly soluble in chloroform, DMSO, and methanol .Wissenschaftliche Forschungsanwendungen
- Parkinson’s Disease Research Selective Toxicity: N-(4-Methoxyphenyl)-3-chloropropanamide exhibits selective toxicity toward dopaminergic neurons. Researchers have utilized it as a valuable tool to study the mechanisms underlying Parkinson’s disease without affecting other neuronal populations.
- Thione-Thiol Tautomerism : The compound’s thione-thiol tautomerism allows it to form S-substituted derivatives. These derivatives possess a broad spectrum of biological activities, including potential antioxidant effects .
- Building Block : Researchers have employed N-(4-Methoxyphenyl)-3-chloropropanamide as a building block in chemical synthesis and medicinal chemistry. Its unique structure contributes to the development of novel compounds .
- Neuroprotective Effects : Investigations suggest that this compound may have neuroprotective properties, making it relevant for studies related to neurodegenerative diseases .
Antioxidant Properties
Chemical Synthesis and Medicinal Chemistry
Pharmacological Studies
Organic Synthesis
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTPQBNWEZJJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351333 | |
| Record name | 3-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propanamide | |
CAS RN |
25413-27-8 | |
| Record name | 3-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)
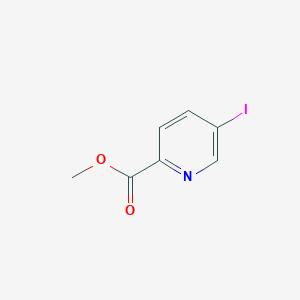
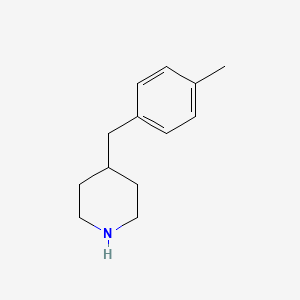
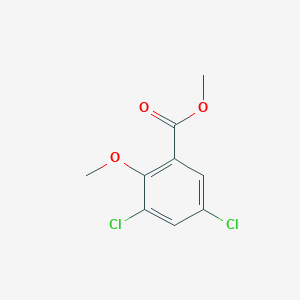

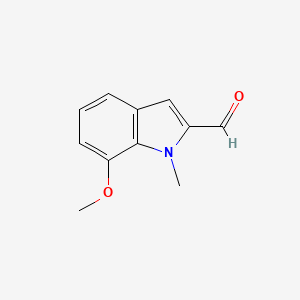
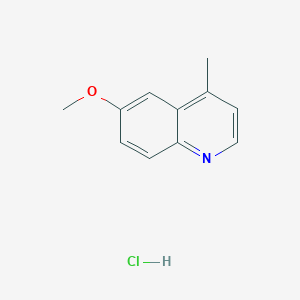
![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)


